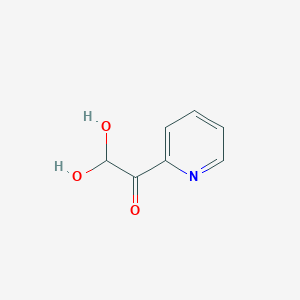
2,2-Dihydroxy-1-(pyridin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dihydroxy-1-(pyridin-2-yl)ethan-1-one is an organic compound with the molecular formula C7H7NO3 It is characterized by the presence of a pyridine ring attached to a dihydroxy ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dihydroxy-1-(pyridin-2-yl)ethan-1-one typically involves the reaction of pyridine-2-carbaldehyde with dihydroxyacetone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups on the pyridine ring or the ethanone moiety are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,2-Dihydroxy-1-(pyridin-2-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2,2-Dihydroxy-1-(pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(6-bromopyridin-2-yl)ethan-1-one
- 2,6-Diacetylpyridine
- 1-(Pyridin-2-yl)ethan-1-one
Comparison: Compared to similar compounds, 2,2-Dihydroxy-1-(pyridin-2-yl)ethan-1-one is unique due to its dihydroxy functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
2,2-Dihydroxy-1-(pyridin-2-yl)ethan-1-one, also known as pyridin-2-yl 2-hydroxyacetate, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, antifungal, and anticancer activities, supported by data tables and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. Its effectiveness against various Gram-positive and Gram-negative bacteria has been documented.
Minimum Inhibitory Concentration (MIC) Values:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Bacillus subtilis | 0.015 |
In a study conducted by , the compound demonstrated significant antibacterial activity with MIC values indicating strong inhibition against both S. aureus and E. coli.
Antifungal Activity
The antifungal properties of the compound were also assessed. The following table summarizes its activity against common fungal strains:
Minimum Inhibitory Concentration (MIC) Values:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.050 |
| Fusarium oxysporum | 0.075 |
The results indicate that this compound exhibits moderate antifungal activity, particularly against C. albicans and F. oxysporum .
Anticancer Activity
Emerging research suggests that this compound may also possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines.
Case Study:
A study published in investigated the effects of this compound on human breast cancer cells (MCF-7). The findings revealed:
- Cell Viability Reduction: A decrease in cell viability by approximately 40% at a concentration of 50 µM after 24 hours.
- Mechanism of Action: The compound was found to activate caspase pathways leading to programmed cell death.
The biological activity of this compound is believed to be linked to its ability to interact with cellular enzymes and receptors involved in bacterial and fungal metabolism as well as cancer cell proliferation.
Structure–Activity Relationship (SAR)
Research indicates that the presence of hydroxyl groups on the compound enhances its interaction with biological targets, thereby increasing its antimicrobial and anticancer efficacy. Modifications to the pyridine ring may further optimize these activities.
Properties
CAS No. |
138380-44-6 |
|---|---|
Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2,2-dihydroxy-1-pyridin-2-ylethanone |
InChI |
InChI=1S/C7H7NO3/c9-6(7(10)11)5-3-1-2-4-8-5/h1-4,7,10-11H |
InChI Key |
JVCHODKRWGEYML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















